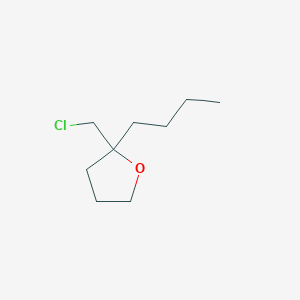

2-Butyl-2-(chloromethyl)oxolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Butyl-2-(chloromethyl)oxolane is an organic compound with the molecular formula C₉H₁₇ClO It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-2-(chloromethyl)oxolane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the halocyclization of alcohols, where an alcohol precursor undergoes intramolecular cyclization in the presence of a halogenating agent . This method ensures the formation of the oxolane ring with the chloromethyl group attached.

Industrial Production Methods

Industrial production of this compound may involve large-scale halocyclization processes, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and concentration of reagents, are carefully controlled to ensure efficient production. The compound is then purified using techniques like distillation or chromatography to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

2-Butyl-2-(chloromethyl)oxolane undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction can be used to convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve mild temperatures and solvents like ethanol or acetone.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation might produce a carboxylic acid or ketone derivative .

Applications De Recherche Scientifique

Scientific Research Applications of 2-Butyl-2-(chloromethyl)oxolane

This compound is an organic compound with the molecular formula C₉H₁₇ClO. It features a five-membered ring containing one oxygen atom, known as an oxolane. The compound is characterized by its cyclic ether structure and the presence of a chloromethyl substituent, contributing to its chemical reactivity.

Applications

This compound is used in scientific research across various disciplines.

Chemistry: It serves as a building block for synthesizing complex molecules and as a reagent in organic reactions. Its unique structure, combining a cyclic ether with a chloromethyl group, allows specific reactivity patterns valuable in synthetic organic chemistry.

Biology: The compound is utilized to study the effects of oxolane derivatives on biological systems, including interactions with enzymes and receptors. Further investigation is needed to establish its pharmacological profile and specific biological effects.

Medicine: Research includes exploring its potential use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Structural Features and Reactivity

This compound has a molecular weight of 176.68 g/mol. The combination of a cyclic ether structure with a chloromethyl group allows for specific reactivity patterns.

Related Compounds

Several compounds share structural features with this compound:

- 2-Methyl-2-(chloromethyl)oxolane

- 4-Chloromethyl tetrahydrofuran

- 3-Chloro-3-methylbutanol

- 1-Chloro-3-methylbutane

Mécanisme D'action

The mechanism by which 2-Butyl-2-(chloromethyl)oxolane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Butyl-2-(chloromethyl)oxirane: Similar in structure but with an oxirane ring instead of an oxolane ring.

2-[2-(chloromethyl)butyl]oxolane: Another oxolane derivative with a different substitution pattern.

Uniqueness

2-Butyl-2-(chloromethyl)oxolane is unique due to its specific ring structure and the presence of the chloromethyl group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications. Its ability to undergo various chemical reactions and its potential use in diverse fields highlight its versatility and importance in scientific research .

Activité Biologique

2-Butyl-2-(chloromethyl)oxolane, a cyclic ether compound with the molecular formula C8H15ClO and a molecular weight of 176.68 g/mol, features a unique oxolane structure. This compound has garnered attention due to its potential applications in organic synthesis and medicinal chemistry, although specific biological activities have yet to be comprehensively characterized. This article aims to explore the biological activity of this compound, summarizing existing research findings, potential pharmacological profiles, and comparative analyses with structurally related compounds.

Chemical Structure and Properties

The compound exhibits a chloromethyl substituent on the oxolane ring, which contributes to its reactivity. The presence of the butyl group enhances its lipophilicity, potentially influencing its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H15ClO |

| Molecular Weight | 176.68 g/mol |

| Structure Type | Cyclic ether (oxolane) |

| Key Features | Chloromethyl group, butyl substituent |

Synthesis

Synthesis methods for this compound include various organic reactions such as nucleophilic substitution and cyclization processes. The chloromethyl group can serve as a reactive site for further functionalization, making it valuable in synthetic organic chemistry.

Potential Pharmacological Profiles

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties. For instance, chlorinated ethers are often evaluated for their efficacy against various pathogens.

- Anticancer Properties : The presence of halogen substituents in organic compounds has been associated with anticancer activity due to their ability to interact with DNA and inhibit cell proliferation.

- Neuroprotective Effects : Some cyclic ethers have shown promise in neuroprotection, potentially through antioxidant mechanisms.

Comparative Analysis with Related Compounds

To better understand the biological implications of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2-Methyl-2-(chloromethyl)oxolane | Oxetane | Similar chloromethyl group; different alkyl substituent |

| 4-Chloromethyl tetrahydrofuran | Tetrahydrofuran | Used as a precursor in organic synthesis; exhibits different reactivity |

| 3-Chloro-3-methylbutanol | Alcohol | Related in terms of functional groups; broader application in solvents |

These comparisons highlight the unique attributes of this compound and suggest avenues for further research into its biological activity.

Case Studies and Research Findings

Currently, there are few published case studies specifically addressing the biological activity of this compound. However, research into similar compounds indicates that exploring this compound's activity against various microbial strains could yield valuable insights.

For example:

Propriétés

Formule moléculaire |

C9H17ClO |

|---|---|

Poids moléculaire |

176.68 g/mol |

Nom IUPAC |

2-butyl-2-(chloromethyl)oxolane |

InChI |

InChI=1S/C9H17ClO/c1-2-3-5-9(8-10)6-4-7-11-9/h2-8H2,1H3 |

Clé InChI |

ATYQTHVLQRYLQO-UHFFFAOYSA-N |

SMILES canonique |

CCCCC1(CCCO1)CCl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.